5-bromo-2-(pyrrolidin-3-yl)pyridine hydrochloride
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Overview
Description
5-bromo-2-(pyrrolidin-3-yl)pyridine hydrochloride is a chemical compound with the molecular formula C9H12BrN2·HCl It is a derivative of pyridine, substituted with a bromine atom at the 5-position and a pyrrolidine ring at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(pyrrolidin-3-yl)pyridine hydrochloride typically involves the following steps:
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Bromination of Pyridine: : The starting material, 2-(pyrrolidin-3-yl)pyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
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Formation of Hydrochloride Salt: : The brominated product is then treated with hydrochloric acid to form the hydrochloride salt. This step is typically performed in an aqueous medium, and the product is isolated by filtration or crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-(pyrrolidin-3-yl)pyridine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The pyrrolidine ring can be oxidized to form corresponding lactams or reduced to modify the ring structure.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) are typical for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an aminopyridine derivative, while a Suzuki coupling reaction could produce a biaryl compound.
Scientific Research Applications
5-bromo-2-(pyrrolidin-3-yl)pyridine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a building block for bioactive molecules.
Industry: The compound can be used in the development of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which 5-bromo-2-(pyrrolidin-3-yl)pyridine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and pyrrolidine ring can influence the compound’s binding affinity and specificity, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-(pyrrolidin-1-yl)pyridine: Similar structure but with a different position of the pyrrolidine ring.
5-bromo-2-(pyrrolidin-2-yl)pyridine: Another positional isomer with the pyrrolidine ring at the 2-position.
5-bromo-2-(pyrrolidin-4-yl)pyridine: A compound with the pyrrolidine ring at the 4-position.
Uniqueness
5-bromo-2-(pyrrolidin-3-yl)pyridine hydrochloride is unique due to the specific positioning of the pyrrolidine ring, which can influence its reactivity and interactions with other molecules. This positional specificity can make it more suitable for certain applications compared to its isomers.
Properties
CAS No. |
2411298-76-3 |
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Molecular Formula |
C9H12BrClN2 |
Molecular Weight |
263.6 |
Purity |
95 |
Origin of Product |
United States |
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